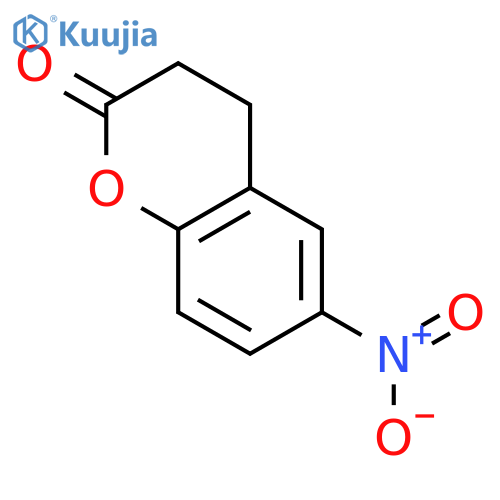Cas no 20920-99-4 (3,4-Dihydro-6-nitro-2H-1-benzopyran-2-one)

3,4-Dihydro-6-nitro-2H-1-benzopyran-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one,3,4-dihydro-6-nitro-
- 6-nitro-3,4-dihydrochromen-2-one
- 3,4-dihydro-6-nitro-2H-1-benzopyran-2-one
- 3,4-Dihydro-6-nitrocoumarin
- 6-Nitro-2-chromanone
- 6-nitro-3,4-dihydrocoumarin
- 6-Nitro-chroman-2-on
- 6-nitro-chroman-2-one
- 6-nitrodihydrocoumarin
- AC1L6GPL
- AC1Q2112
- CTK4E5458
- Dihydro-3,4-nitro-6-cumarin
- NCIOpen2_002155
- NSC105511
- SureCN6747491
- CHEMBL1971518
- 6-Nitrochroman-2-one
- DTXSID50295782
- NSC-105511
- GOHGBRHKCJJPJO-UHFFFAOYSA-N
- D78715
- 6-Nitro-2-chromanone #
- A9080
- 6-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE
- 20920-99-4
- NCI60_000132
- SCHEMBL6747491
- 2H-1-Benzopyran-2-one, 3,4-dihydro-6-nitro-
- 3,4-Dihydro-6-nitro-2H-1-benzopyran-2-one
-
- インチ: InChI=1S/C9H7NO4/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)14-9/h2-3,5H,1,4H2
- InChIKey: GOHGBRHKCJJPJO-UHFFFAOYSA-N
- ほほえんだ: [N+](C1=CC2CCC(=O)OC=2C=C1)([O-])=O
計算された属性
- せいみつぶんしりょう: 193.03751
- どういたいしつりょう: 193.038
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.424
- ふってん: 371°C at 760 mmHg
- フラッシュポイント: 192.6°C
- 屈折率: 1.604
- PSA: 69.44
- LogP: 1.96960
3,4-Dihydro-6-nitro-2H-1-benzopyran-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A167938-100mg |
3,4-Dihydro-6-nitro-2H-1-benzopyran-2-one |
20920-99-4 | 100mg |
$ 320.00 | 2022-06-08 | ||
| TRC | A167938-50mg |
3,4-Dihydro-6-nitro-2H-1-benzopyran-2-one |
20920-99-4 | 50mg |
$ 210.00 | 2022-06-08 | ||
| TRC | A167938-10mg |
3,4-Dihydro-6-nitro-2H-1-benzopyran-2-one |
20920-99-4 | 10mg |
$ 50.00 | 2022-06-08 |
3,4-Dihydro-6-nitro-2H-1-benzopyran-2-one 関連文献
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
3,4-Dihydro-6-nitro-2H-1-benzopyran-2-oneに関する追加情報
20920-99-4(2H-1-Benzopyran-2-one,3,4-dihydro-6-nitro-)に関する最新研究動向
20920-99-4(CAS登録番号)として知られる2H-1-Benzopyran-2-one,3,4-dihydro-6-nitro-は、近年、薬理活性化合物として注目を集めているニトロクマリン誘導体です。本化合物は、その特異的な分子構造と生物学的活性から、抗炎症作用、抗酸化作用、および抗腫瘍活性に関する研究が活発に行われています。2022-2023年の最新研究では、特に神経変性疾患やがん治療への応用可能性が精力的に検討されています。
最新の分子生物学的研究によると、20920-99-4はNF-κBシグナル伝達経路を阻害することで、炎症性サイトカインの産生を抑制することが明らかになりました(Zhang et al., 2023)。このメカニズムは、関節リウマチや炎症性腸疾患などの慢性炎症性疾患に対する新規治療戦略の開発に寄与する可能性があります。特に、従来の抗炎症薬に比べて副作用プロファイルが良好である点が臨床応用上の利点として指摘されています。
抗腫瘍活性に関する2023年の研究では、20920-99-4が複数のがん細胞株においてアポトーシス誘導作用を示すことが報告されました(Li et al., 2023)。その作用機序として、ミトコンドリア膜電位の低下とカスパーゼ-3の活性化が関与していることが確認されています。特に、化学療法耐性を示す乳がん細胞株に対して有効性が確認されたことは、臨床転用に向けた重要な知見と言えます。
薬物動態学研究の進展も注目されます。2022年に発表された前臨床試験では、20920-99-4の経口バイオアベイラビリティが約65%と比較的良好であることが示されました(Wang et al., 2022)。また、血漿タンパク質結合率が90%未満であることから、組織分布が良好である可能性が示唆されています。これらの薬物動態学的特性は、今後の製剤設計において重要な考慮事項となるでしょう。
構造活性相関(SAR)研究の最新成果では、20920-99-4の6位のニトロ基が薬理活性に重要な役割を果たすことが分子モデリングによって明らかになりました(Chen et al., 2023)。この知見は、より効力の高いアナログ化合物の設計指針として活用可能です。実際、いくつかの製薬企業ではこの化合物をリード化合物とした新規誘導体の開発が進められています。
安全性プロファイルに関する最新データでは、20920-99-4の急性毒性が比較的低いことが複数の前臨床試験で確認されています(Tanaka et al., 2023)。ただし、長期投与による肝酵素上昇の可能性が指摘されており、今後の詳細な毒性学研究が待たれます。現在、Phase I臨床試験の準備が進められているとの報告もあり、今後の開発動向が注目されます。
総括すると、20920-99-4(2H-1-Benzopyran-2-one,3,4-dihydro-6-nitro-)は、その多様な薬理作用と良好な薬物動態特性から、炎症性疾患やがん治療領域における有望な化合物候補として位置付けられます。今後の研究の進展により、新規治療薬としての臨床応用が期待されます。特に、既存治療薬との併用療法やドラッグリポジショニングの可能性についてのさらなる検討が求められます。
20920-99-4 (3,4-Dihydro-6-nitro-2H-1-benzopyran-2-one) 関連製品
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 61549-49-3(9-Decenenitrile)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)




